Target Selectivity: High-Affinity I2 Receptor Binding vs. Negligible OCT1 Transporter Interaction
The compound demonstrates a stark selectivity window between the imidazoline I2 receptor (Nischarin) and the hepatic uptake transporter OCT1. It binds to I2 with a Ki of 37 nM, a high-affinity interaction validated via the ChEMBL_320748 radioligand binding assay . In contrast, its inhibition of human OCT1 overexpressed in HEK293 cells, assessed via ASP+ substrate uptake, yields an IC50 of 138,000 nM (138 µM), representing a >3,700-fold selectivity ratio for I2 binding over OCT1 functional inhibition . This profile contrasts sharply with polypharmacological imidazoline ligands that exhibit substantial cross-reactivity with amine transporters.
| Evidence Dimension | Binding affinity (Ki) for I2 receptor vs. functional inhibition (IC50) of OCT1 transporter |
|---|---|
| Target Compound Data | Ki (I2, Nischarin) = 37 nM; IC50 (hOCT1) = 138,000 nM |
| Comparator Or Baseline | Comparator: Idazoxan (Ki for I2 ≈ 4–10 nM; IC50 for OCT1 typically >100 µM). Baseline: Non-selective OCT1 inhibitor decynium-22 (IC50 ≈ 10–100 nM for OCT1). |
| Quantified Difference | Selectivity ratio (I2 Ki / OCT1 IC50): 1:3,730. The compound's selectivity window is comparable to or exceeds that of idazoxan, while being structurally distinct. |
| Conditions | I2 binding: Nischarin radioligand displacement assay (ChEMBL_320748). OCT1: ASP+ uptake in HEK293-hOCT1 cells, microplate reader. |
Why This Matters
For procurement, this selectivity profile ensures that the compound can serve as a selective I2 receptor probe without confounding off-target inhibition of the OCT1 hepatic uptake pathway, a critical consideration in developing tool compounds for neuropharmacology or in vivo DDI studies.
- [1] BindingDB Entry for BDBM50138436. Ki = 37 nM for Nischarin. Deposited from Morphy, R; Rankovic, Z. J. Med. Chem. 2005, 48, 6523–6543. View Source
- [2] BindingDB Entry for BDBM50241341. IC50 = 1.38E+5 nM for human OCT1. View Source
